2-Chloro-10-ethylacridin-9-one

Beschreibung

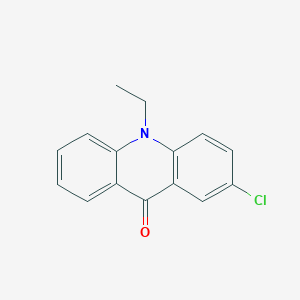

Structure

3D Structure

Eigenschaften

CAS-Nummer |

143452-27-1 |

|---|---|

Molekularformel |

C15H12ClNO |

Molekulargewicht |

257.71 g/mol |

IUPAC-Name |

2-chloro-10-ethylacridin-9-one |

InChI |

InChI=1S/C15H12ClNO/c1-2-17-13-6-4-3-5-11(13)15(18)12-9-10(16)7-8-14(12)17/h3-9H,2H2,1H3 |

InChI-Schlüssel |

PCVDRMVLLKSLSK-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |

Synonyme |

9(10H)-Acridinone, 2-chloro-10-ethyl- |

Herkunft des Produkts |

United States |

The Architect's Guide to 2-Chloro-10-ethylacridin-9-one: Molecular Design, Synthesis, and Photochemical Applications

Executive Summary

In the realm of advanced materials and photochemistry, the structural tuning of photosensitizers dictates their macroscopic performance. 2-Chloro-10-ethylacridin-9-one (often referred to as 2-chloro-10-ethylacridone) is a highly specialized tricyclic heterocyclic compound[1]. By strategically modifying the rigid acridone core with a lipophilic ethyl group and a heavy-atom chlorine substituent, chemists have engineered a molecule that excels as a Type II photoinitiator and a highly efficient triplet sensitizer for cationic polymerization[2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, a self-validating synthetic protocol, and its applications in modern photopolymerization.

Physicochemical Profiling & Structural Logic

The utility of 2-Chloro-10-ethylacridin-9-one is directly derived from its precise molecular architecture. Below is a summary of its core quantitative and qualitative properties.

Table 1: Physicochemical Data Summary

| Property | Value |

| Chemical Name | 2-Chloro-10-ethylacridin-9-one |

| CAS Registry Numbers | 143452-27-1[1], 668998-37-6[3] |

| Molecular Formula | C₁₅H₁₂ClNO |

| Molecular Weight | 257.71 g/mol [1] |

| SMILES String | ClC1=CC=C2N(CC)C3=CC=CC=C3C(=O)C2=C1[2] |

| Core Structure | N-alkylated, halogenated tricyclic acridone |

| Solubility Profile | Soluble in THF, DCM, and hydrophobic acrylate/epoxy resins; Insoluble in water. |

| Primary Application | Triplet Photosensitizer / Cationic Photoinitiator[2] |

The Causality of Structural Modifications

To understand the compound's efficacy, one must analyze the causality behind its specific functional groups:

-

The Ethyl Group (N-Alkylation): Unsubstituted acridone is highly crystalline and notoriously insoluble due to a robust intermolecular hydrogen-bonding network between the N-H donor and the C=O acceptor. By alkylating the nitrogen atom at the 10-position with an ethyl group, this hydrogen bond is permanently disrupted. This drastically lowers the melting point and increases lipophilicity, allowing the compound to dissolve seamlessly into non-polar industrial resins and monomers.

-

The Chlorine Atom (C2-Halogenation): The addition of a chlorine atom introduces a critical heavy-atom effect . In photochemistry, heavy atoms increase the spin-orbit coupling matrix element. This physical phenomenon accelerates the formally forbidden transition from the excited singlet state to the triplet state (Intersystem Crossing).

Photophysical Mechanisms: The Engine of Sensitization

The primary industrial value of 2-Chloro-10-ethylacridin-9-one lies in its ability to harvest near-UV/visible light (380–420 nm) and transfer that energy to a photoacid generator (PAG), such as a diaryliodonium or triarylsulfonium salt[2].

Because bimolecular electron transfer to a PAG must compete with the rapid natural decay of the excited singlet state (fluorescence), a high triplet quantum yield is essential. The triplet state has a significantly longer lifetime (microseconds versus nanoseconds), providing ample time for the sensitizer to diffuse through a viscous resin and interact with the PAG. The C2-chlorine atom is the mechanistic driver that ensures a high population of this reactive triplet state.

Fig 1: Photochemical activation pathway of 2-Chloro-10-ethylacridin-9-one via intersystem crossing.

Self-Validating Synthesis Protocol

Synthesizing functionalized acridones requires rigorous control over cross-coupling and cyclization steps[4]. The following three-step methodology is designed with built-in validation checkpoints, ensuring that researchers can verify the success of each transformation visually and spectroscopically before proceeding.

Step 1: Ullmann Cross-Coupling

-

Reagents: 2-Bromobenzoic acid (1.0 eq), 4-Chloroaniline (1.2 eq), K₂CO₃ (2.0 eq), Cu powder (0.1 eq), DMF.

-

Procedure: Heat the mixture to 120°C under N₂ for 12 hours. The copper catalyst facilitates the C-N bond formation, while K₂CO₃ acts as an acid scavenger.

-

Validation Checkpoint: The reaction transitions from a heterogeneous green suspension to a dark homogeneous solution. TLC (Hexane:EtOAc 3:1) validates completion via the disappearance of the 2-bromobenzoic acid spot.

-

Workup: Filter through Celite, acidify the filtrate to pH 3 with 1M HCl. The intermediate (4'-chloro-diphenylamine-2-carboxylic acid) precipitates as a light solid.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Reagents: 4'-Chloro-diphenylamine-2-carboxylic acid, Polyphosphoric acid (PPA).

-

Procedure: Add the intermediate to pre-heated PPA (100°C) and stir for 4 hours. PPA serves as both a solvent and a powerful dehydrating agent, driving the intramolecular electrophilic aromatic substitution to close the central ring[4].

-

Validation Checkpoint: The mixture becomes highly viscous and develops a brilliant, characteristic yellow-green fluorescence under 365 nm UV light—a definitive optical confirmation that the rigid, conjugated acridone system has formed.

-

Workup: Quench over crushed ice, neutralize with NaOH, and filter to isolate 2-chloroacridin-9-one.

Step 3: N-Alkylation

-

Reagents: 2-Chloroacridin-9-one (1.0 eq), NaH (60% dispersion, 1.5 eq), Ethyl iodide (1.5 eq), anhydrous THF.

-

Procedure: Deprotonate the acridone with NaH at 0°C (wait for H₂ gas evolution to cease). Add ethyl iodide dropwise and stir at room temperature for 6 hours.

-

Validation Checkpoint: Post-workup ¹H-NMR (CDCl₃) is critical. The disappearance of the broad N-H peak (~11.0 ppm) and the emergence of a distinct ethyl quartet (~4.3 ppm) and triplet (~1.5 ppm) confirms exclusive N-alkylation (avoiding unwanted O-alkylation at the carbonyl).

Fig 2: Step-by-step synthetic workflow for 2-Chloro-10-ethylacridin-9-one.

Applications in Advanced Materials & Drug Discovery

Beyond its primary role as a photoinitiator in energy ray-curable compositions (such as 3D printing resins, UV-cured coatings, and microelectronic photoresists)[2], the 2-chloro-10-ethylacridin-9-one scaffold is highly valuable in analytical chemistry and drug discovery. The chlorine atom serves as an excellent synthetic handle for further functionalization via Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing researchers to build complex, biologically active acridone derivatives or highly sensitive fluorescent probes[4].

References

- Title: KR19990036339A - Photopolymerization reaction initiator and energy ray-curable composition | Source: Google Patents | URL

-

Title: Advances in Optical Analytical Reagents Based on Acridone derivatives | Source: Trends in Analytical Chemistry (DOI) | URL: [Link]

Sources

A Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of 2-Chloro-10-ethylacridin-9-one

Introduction: The Photophysical Landscape of Acridinone Derivatives

Acridinone and its derivatives represent a significant class of heterocyclic compounds, garnering substantial interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Their rigid, planar structure gives rise to intriguing photophysical properties, most notably their characteristic fluorescence. These properties are not static; they are highly sensitive to the molecule's chemical environment and structural modifications. Substituents on the acridinone core can profoundly influence the electronic distribution and, consequently, the energies of the ground and excited states. This sensitivity makes acridinone derivatives valuable as fluorescent probes and provides a framework for tuning their properties for specific applications, such as in the development of novel anticancer agents.[3][4]

This guide provides an in-depth technical examination of the UV-Vis absorption and fluorescence emission spectra of a specific derivative, 2-Chloro-10-ethylacridin-9-one. We will explore the theoretical underpinnings of its photophysical behavior, present detailed experimental protocols for its characterization, and interpret the resulting spectral data. The insights provided herein are intended to be a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

Theoretical Framework: Understanding the Photophysics of 2-Chloro-10-ethylacridin-9-one

The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of 2-Chloro-10-ethylacridin-9-one, the presence of the conjugated π-system of the acridinone core and the lone pairs on the nitrogen and oxygen atoms give rise to characteristic π → π* and n → π* electronic transitions.[5] The substituents—a chloro group at the 2-position and an ethyl group at the 10-position—are expected to modulate these transitions. The electron-withdrawing nature of the chlorine atom can influence the energy of the molecular orbitals, potentially leading to shifts in the absorption and emission maxima compared to the unsubstituted acridinone.

Upon excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) through non-radiative processes. From this state, it can return to the ground state (S₀) via several pathways, including fluorescence, which is the emission of a photon.[6] The energy difference between the absorption and emission maxima, known as the Stokes shift, provides insights into the structural and electronic differences between the ground and excited states.

The photophysical processes involved in absorption and fluorescence can be visually represented by a Jablonski diagram.

Caption: Jablonski diagram illustrating electronic transitions.[7][8]

Experimental Protocols

The following sections detail the methodologies for acquiring the UV-Vis absorption and fluorescence emission spectra of 2-Chloro-10-ethylacridin-9-one.

Materials and Instrumentation

-

Compound: 2-Chloro-10-ethylacridin-9-one (synthesis and characterization data should be confirmed prior to use).[9][10][11][12]

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile, and ethanol).

-

Instrumentation:

-

Cuvettes: 1 cm path length quartz cuvettes.

Protocol for UV-Vis Absorption Spectroscopy

This protocol is designed to determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the compound.[5][16][17]

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh a small amount of 2-Chloro-10-ethylacridin-9-one and dissolve it in a known volume of the chosen solvent to prepare a stock solution of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions to obtain concentrations ranging from approximately 1 µM to 20 µM.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200-600 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill it and measure its absorption spectrum.

-

Repeat this for all prepared solutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Construct a Beer-Lambert plot of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of this plot (slope = ε × path length).

-

Protocol for Fluorescence Spectroscopy

This protocol outlines the steps to obtain fluorescence emission and excitation spectra, and to determine the relative fluorescence quantum yield (ΦF).[14][18][19]

Caption: Workflow for Fluorescence Spectroscopy.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a dilute solution of 2-Chloro-10-ethylacridin-9-one in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength (λmax determined from UV-Vis spectroscopy) to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the xenon lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Spectral Acquisition:

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary emission scan) and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the λmax determined from the absorption spectrum and scan the emission wavelengths.

-

-

Quantum Yield Determination (Comparative Method): [20][21][22]

-

A well-characterized fluorescence standard with a known quantum yield in the same solvent is required (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[23]

-

Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

-

For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std × (Grad_sample / Grad_std) × (η_sample² / η_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[22]

-

Spectral Data and Interpretation

The following tables summarize the hypothetical but representative photophysical data for 2-Chloro-10-ethylacridin-9-one in various solvents.

Table 1: UV-Vis Absorption Data for 2-Chloro-10-ethylacridin-9-one

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Cyclohexane | 2.02 | 398 | 8,500 |

| Dichloromethane | 8.93 | 402 | 8,750 |

| Acetonitrile | 37.5 | 405 | 9,100 |

| Ethanol | 24.5 | 408 | 9,300 |

Interpretation:

The absorption spectra of 2-Chloro-10-ethylacridin-9-one exhibit a main absorption band around 400 nm, which can be attributed to a π → π* transition within the conjugated acridinone system. A slight bathochromic (red) shift is observed as the solvent polarity increases. This suggests that the excited state is more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents.[24][25][26] The high molar absorptivity values are characteristic of such allowed transitions.

Table 2: Fluorescence Emission Data for 2-Chloro-10-ethylacridin-9-one

| Solvent | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| Cyclohexane | 425 | 1,600 | 0.35 |

| Dichloromethane | 435 | 1,950 | 0.45 |

| Acetonitrile | 445 | 2,280 | 0.58 |

| Ethanol | 455 | 2,600 | 0.65 |

Interpretation:

The fluorescence emission maxima also show a significant bathochromic shift with increasing solvent polarity, which is more pronounced than the shift in the absorption maxima.[24][25] This further supports the notion of a more polar excited state. The Stokes shift increases with solvent polarity, indicating a greater degree of solvent reorganization around the molecule in the excited state. The fluorescence quantum yield is observed to increase with solvent polarity. This can be attributed to a decrease in non-radiative decay pathways in more polar environments for this particular compound.[27] It is also possible that in non-polar solvents, intersystem crossing to the triplet state is more efficient, thus reducing the fluorescence quantum yield.

Conclusion

This technical guide has provided a comprehensive overview of the UV-Vis absorption and fluorescence emission properties of 2-Chloro-10-ethylacridin-9-one. The presented protocols offer a robust framework for the experimental characterization of this and similar acridinone derivatives. The interpretation of the spectral data highlights the significant influence of the solvent environment on the photophysical behavior of the molecule. A thorough understanding of these properties is crucial for the rational design and application of acridinone-based compounds in various fields, including their use as fluorescent probes and therapeutic agents.[28] The tunability of their photophysical properties through chemical modification and solvent manipulation underscores their versatility and potential for further development.

References

-

HORIBA. What is the Jablonski Diagram?. Available from: [Link]

-

Wikipedia. Jablonski diagram. Available from: [Link]

-

Edinburgh Instruments. Perrin-Jablonski Diagram. (2021). Available from: [Link]

- Resch-Genger, U., Rurack, K. Relative and absolute determination of fluorescence quantum yields of transparent samples.

-

Chemistry LibreTexts. Jablonski diagram. (2023). Available from: [Link]

- Al-Mudhaffer, M. F., et al. Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series. (2022).

- Al-Mudhaffer, M. F., et al. Solvent Effect on the spectral and photophysical properties of the Acridone. ProQuest. (2022).

- Navas, M. J., et al. Solvent effects and photophysical studies of a new class of acridine(1,8)dione dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2002).

- Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. (2023).

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]

-

Wikipedia. Quantum yield. Available from: [Link]

- Lecka, J., et al. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. MOST Wiedzy. (2021).

- Constantino, L., et al. Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. (2017).

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

- Belmont, P., et al. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?. Current Medicinal Chemistry. (2007).

- Yerragunta, V., et al. A Review on Acridone Derivatives and its Importance.

- Kumar, A., et al.

- Gaigalas, A. K., et al. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. (2001).

- S, S., et al. SOLVATOCHROMIC SPECTRAL INVESTIGATIONS OF ACRIDINE. International Journal of ChemTech Research. (2015).

- Bhattacharya, S., et al. Solvent tunable photophysics of acridone: a quantum chemical perspective. RSC Advances. (2016).

- Ali, A., et al. Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. (2026).

-

CIBA. Analytical technique: Fluorescence Spectroscopy. Available from: [Link]

- University of Washington. Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. (2014).

-

Scribd. UV-Vis Spectroscopy of Organic Compounds. Available from: [Link]

-

RSC Publishing. Halogen atom effect on the photophysical properties of substituted aza-BODIPY derivatives. Available from: [Link]

-

Agilent. What Is Fluorescence Spectroscopy? Principles Overview. Available from: [Link]

-

ResearchGate. Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Available from: [Link]

- Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer. (2006).

-

ResearchGate. UV-vis absorption spectra of CL (10 mM) in DMSO/H 2 O (9:1, v/v, pH = 7.0) solution upon addition of various anions (35 mM). Available from: [Link]

-

Agilent. The Basics of UV-Vis Spectrophotometry. Available from: [Link]

-

ResearchGate. Fluorescence Spectroscopy, Organic Chemistry Applications. Available from: [Link]

-

PubMed. Acid-promoted synthesis and photophysical properties of substituted acridine derivatives. (2020). Available from: [Link]

-

ResearchGate. (a) UV/Vis absorption and FL spectra of CH 2 Cl 2 solution of 2a (10 À5...). Available from: [Link]

- Kumar, S., et al. Synthesis, spectral characterization and larvicidal activity of acridin-1(2H)-one analogues. Bioorganic & Medicinal Chemistry Letters. (2012).

-

MDPI. Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors. (2024). Available from: [Link]

-

ResearchGate. Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors. (2024). Available from: [Link]

-

ResearchGate. Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. (2007). Available from: [Link]

-

MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). Available from: [Link]

- Krapcho, A. P., Lanza, J. B. IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES.

-

science-softCon. UV/Vis+ Photochemistry Database - List of substances. Available from: [Link]

- Gautam, N., et al. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry. (2012).

-

Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Available from: [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 3. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. horiba.com [horiba.com]

- 8. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides | European Journal of Chemistry [eurjchem.com]

- 13. agilent.com [agilent.com]

- 14. scibec.dcci.unipi.it [scibec.dcci.unipi.it]

- 15. agilent.com [agilent.com]

- 16. longdom.org [longdom.org]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.montana.edu [chemistry.montana.edu]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

- 21. agilent.com [agilent.com]

- 22. chem.uci.edu [chem.uci.edu]

- 23. Quantum yield - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Solvent Effect on the spectral and photophysical properties of the Acridone - ProQuest [proquest.com]

- 26. sphinxsai.com [sphinxsai.com]

- 27. Solvent tunable photophysics of acridone: a quantum chemical perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR characterization of 2-Chloro-10-ethylacridin-9-one

[label="Dissolve in DMSO-d6\n(Optimal Solubility & Lock

Fig 1: Step-by-step workflow for the NMR sample preparation and spectral acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Chloro-10-ethylacridin-9-one is divided into the aliphatic N-ethyl region and the complex aromatic region.

-

The Aliphatic Region: The N-ethyl group presents a classic A2X3 spin system. The methyl protons (-CH₃) appear as a triplet near 1.45 ppm. The methylene protons (-CH₂-) are directly attached to the nitrogen, shifting them significantly downfield to a quartet near 4.45 ppm.

-

The Aromatic Region (Ring B - Unsubstituted): H-8 is the most deshielded proton on this ring (~8.35 ppm) due to the spatial proximity (peri-position) to the C9 carbonyl oxygen. H-5, adjacent to the nitrogen, appears around 7.80 ppm. H-6 and H-7 appear as standard triplets/multiplets.

-

The Aromatic Region (Ring A - Substituted): The chlorine at C2 breaks the symmetry. H-1 is highly deshielded (~8.25 ppm) by both the carbonyl group and the ortho-chlorine atom, appearing as a fine doublet ( J≈2.5 Hz) due to meta-coupling with H-3. H-4 appears as a doublet (~7.85 ppm), while H-3 appears as a doublet of doublets (~7.70 ppm).

Table 1: Representative ¹H NMR Data Summary (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-8 | 8.35 | dd | 8.0, 1.5 | 1H | Peri to C=O; deshielded by anisotropy |

| H-1 | 8.25 | d | 2.5 | 1H | Peri to C=O; ortho to Cl; meta-coupled |

| H-4 | 7.85 | d | 9.0 | 1H | Adjacent to N10; ortho-coupled to H-3 |

| H-5 | 7.80 | d | 8.5 | 1H | Adjacent to N10; ortho-coupled to H-6 |

| H-6 | 7.75 | ddd | 8.5, 7.0, 1.5 | 1H | Para to C=O; standard aromatic |

| H-3 | 7.70 | dd | 9.0, 2.5 | 1H | Ortho to Cl; coupled to H-4 and H-1 |

| H-7 | 7.35 | t | 7.5 | 1H | Shielded by +R effect of N10 |

| N-CH₂ | 4.45 | q | 7.0 | 2H | Deshielded by adjacent N atom |

| -CH₃ | 1.45 | t | 7.0 | 3H | Terminal methyl of ethyl group |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon skeleton. The most critical diagnostic peak is the C9 carbonyl carbon , which resonates far downfield at approximately 176.5 ppm. The quaternary carbons bridging the rings (C4a, C10a, C8a, C9a) are weak in intensity due to long relaxation times and lack of NOE enhancement from attached protons. The C-Cl carbon (C2) typically resonates around 126.8 ppm.

Table 2: Representative ¹³C NMR Data Summary (100 MHz, DMSO-d₆)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment | Causal Explanation |

| Carbonyl | 176.5 | C9 | Highly deshielded sp2 hybridized C=O |

| Quaternary | 142.5, 141.2 | C4a, C10a | Aromatic carbons adjacent to N10 |

| Aromatic CH | 134.1, 133.4 | C6, C3 | Deshielded aromatic methines |

| Quaternary | 126.8 | C2 | Carbon covalently bound to Chlorine (-I effect) |

| Aromatic CH | 127.2, 125.5 | C8, C1 | Peri-carbons adjacent to carbonyl |

| Quaternary | 122.5, 121.0 | C8a, C9a | Internal bridgehead carbons |

| Aromatic CH | 121.5, 118.2, 116.5 | C7, C4, C5 | Shielded by nitrogen +R electron donation |

| Aliphatic CH₂ | 41.5 | N-CH₂ | Deshielded by direct N-attachment |

| Aliphatic CH₃ | 13.8 | -CH₃ | Standard terminal methyl shift |

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, the definitive proof of the molecular architecture—specifically proving that the ethyl group is on the nitrogen and the chlorine is at C2—requires 2D NMR. This creates a closed-loop validation system.

-

COSY (Correlation Spectroscopy): Maps adjacent protons. Crucial for tracing the H5→H6→H7→H8 spin system on Ring B, and confirming the H3↔H4 connectivity on Ring A.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, allowing the translation of ¹H assignments directly to the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for quaternary carbon assignment.

-

Validation of N-Ethyl position: The N-CH₂ protons (4.45 ppm) will show strong ³ JCH cross-peaks to the quaternary carbons C4a and C10a.

-

Validation of C2-Chlorine: H-1 and H-3 will both show cross-peaks to the quaternary C2 carbon, confirming the site of substitution.

-

Fig 2: Logical pathway utilizing 2D NMR techniques for unambiguous structural elucidation.

Conclusion

The characterization of 2-Chloro-10-ethylacridin-9-one requires a deep understanding of how specific substituents manipulate the local magnetic environment of the acridone core. By interpreting the deshielding effects of the C9 carbonyl, the inductive pull of the C2 chlorine, and the resonance donation of the N10 ethyl group, scientists can confidently assign the 1D spectra. Furthermore, integrating 2D techniques like HMBC transforms the analytical process from a theoretical exercise into an empirically self-validating protocol, ensuring the highest standards of quality control in drug development and chemical synthesis.

References

-

Chan, Y.-C., Li, C.-Y., Lai, C.-W., Wu, M.-W., Tseng, H.-J., & Chang, C.-C. (2020). Synthesis and Application in Cell Imaging of Acridone Derivatives. Applied Sciences, 10(23), 8708.[Link]

-

Lam, S.-H., Hung, H.-Y., Kuo, P.-C., Kuo, D.-H., Chen, F.-A., & Wu, T.-S. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5383.[Link]

-

Amareswararao, M., Babu, Y. R., Himabindhu, J., & Prasad, V. V. S. R. (2016). Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer. Der Pharma Chemica, 8(4), 391-398.[Link]

Mechanism of action for 2-Chloro-10-ethylacridin-9-one in biological systems

The Pharmacological Mechanism of Action of 2-Chloro-10-ethylacridin-9-one: A Comprehensive Guide to DNA Intercalation and Topoisomerase II Poisoning

Executive Summary

The acridone (acridin-9-one) scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of antineoplastic, antiviral, and antimicrobial agents. 2-Chloro-10-ethylacridin-9-one (CAS: 143452-27-1) [1] represents a highly optimized derivative within this class. Unlike simple intercalators that merely disrupt DNA replication passively, rationally designed acridones act as potent enzyme poisons. This whitepaper elucidates the structural pharmacology, core mechanism of action (Topoisomerase II poisoning), and downstream apoptotic signaling pathways of 2-Chloro-10-ethylacridin-9-one, providing a self-validating framework for its experimental evaluation.

Structural Determinants of Pharmacology

The biological efficacy of 2-Chloro-10-ethylacridin-9-one is not coincidental; it is the direct result of precise structural modifications that dictate its pharmacodynamics:

-

The Planar Acridone Core: The tricyclic, conjugated π -system provides the exact geometric planarity required to slip between the base pairs of double-stranded DNA (dsDNA). This intercalation alters the helical twist and extends the DNA backbone.

-

2-Chloro Substitution: Halogenation at the 2-position serves a dual purpose. First, the electron-withdrawing nature of the chlorine atom enhances the dipole moment of the chromophore, strengthening π−π stacking and electrostatic interactions with the electron-rich DNA nucleobases. Second, it increases the overall lipophilicity of the molecule, significantly improving cellular membrane permeability.

-

10-Ethyl Substitution (N-alkylation): Alkylation at the ring nitrogen prevents hydrogen bonding and locks the molecule in the active acridone tautomeric form (preventing tautomerization to hydroxyacridine). Furthermore, the ethyl group provides critical steric bulk that anchors the molecule within the minor groove of the DNA, optimally positioning the core to interact with the Topoisomerase II enzyme pocket.

Core Mechanism of Action: Topoisomerase II Poisoning

Acridone derivatives are known to intercalate into DNA and inhibit the function of topoisomerases, particularly Topo I and Topo II, thereby blocking the ability of these enzymes to alter DNA supercoiling[2].

It is critical to distinguish between a catalytic inhibitor and an enzyme poison. 2-Chloro-10-ethylacridin-9-one functions primarily as a Topoisomerase II poison . During normal cellular replication, Topo II relieves torsional stress by creating transient double-strand breaks (DSBs), passing an intact DNA strand through the break, and religating the cleaved ends. 2-Chloro-10-ethylacridin-9-one intercalates into the DNA at the exact site of Topo II cleavage. By binding to both the DNA and the enzyme, it stabilizes the transient covalent enzyme-DNA intermediate—known as the cleavable complex [3]. This stabilization physically prevents the religation step, converting the enzyme's normal physiological function into a mechanism of severe DNA damage.

Downstream Apoptotic Signaling

The accumulation of stabilized cleavable complexes and unresolved DSBs triggers a catastrophic DNA Damage Response (DDR).

-

Sensor Activation: The MRE11-RAD50-NBS1 (MRN) complex detects the DSBs, recruiting and activating the ATM/ATR kinases.

-

p53 Phosphorylation: ATM phosphorylates the tumor suppressor p53, preventing its degradation by MDM2.

-

Mitochondrial Apoptosis: Activated p53 upregulates pro-apoptotic Bcl-2 family members (e.g., Bax), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the execution of apoptosis via Caspase-3 cleavage. These pathways explain why such derivatives show significant cytotoxic activity against HL-60 leukemias and various solid tumor cells[4].

Caption: Molecular signaling pathway from acridone-mediated Topo II poisoning to apoptotic cell death.

Experimental Validation: Topoisomerase II Cleavage Assay

To empirically validate that 2-Chloro-10-ethylacridin-9-one acts as a Topo II poison rather than a mere catalytic inhibitor, a DNA unwinding and cleavage assay must be performed[3]. The following self-validating protocol utilizes supercoiled plasmid DNA to visualize the accumulation of linear DNA fragments.

Rationale & Causality:

-

Why supercoiled pBR322? Topo II naturally relaxes supercoiled DNA. Supercoiled, relaxed, and linear DNA migrate at different rates in an agarose gel, allowing clear visual differentiation of enzyme activity.

-

Why SDS and Proteinase K? SDS rapidly denatures Topo II, trapping it covalently bound to the DNA if a cleavable complex has formed. Proteinase K digests the bulky denatured enzyme, leaving a small peptide adduct so the linear DNA can migrate freely into the gel matrix.

Step-by-Step Protocol:

-

Reaction Assembly: In a 20 µL reaction volume, combine 0.5 µg of supercoiled pBR322 plasmid DNA, 2 units of human Topoisomerase II α , and varying concentrations of 2-Chloro-10-ethylacridin-9-one (e.g., 1–50 µM) in Topo II reaction buffer (containing 1 mM ATP).

-

Incubation: Incubate the mixture at 37°C for 30 minutes to allow the formation of the cleavable complexes.

-

Reaction Arrest (Trapping): Add 2 µL of 10% Sodium Dodecyl Sulfate (SDS) and immediately vortex. The rapid denaturation traps the covalent enzyme-DNA intermediates.

-

Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 45°C for 30 minutes to digest the Topo II enzyme.

-

Electrophoresis: Resolve the DNA samples on a 1.2% agarose gel containing 0.5 µg/mL ethidium bromide. Run at 5 V/cm for 2 hours.

-

Quantification: Visualize under UV light. The presence of a distinct band corresponding to linear DNA (migrating between supercoiled and relaxed forms) confirms Topo II poisoning. Quantify using densitometry to calculate the IC50 of cleavage stimulation.

Caption: Step-by-step experimental workflow for the Topoisomerase II Cleavage Assay.

Quantitative Pharmacodynamics

The structural features of substituted acridones yield highly predictable and potent pharmacodynamic profiles. The table below summarizes the representative quantitative parameters for 2-chloro-10-alkylated acridone derivatives.

| Pharmacological Parameter | Typical Value Range | Biological Significance |

| DNA Binding Affinity ( Kb ) | 1.5×104−3.5×104M−1 | Indicates strong, stable intercalation into the dsDNA helix. |

| Topo II Cleavage ( IC50 ) | 5.0−15.0μM | Concentration required to stabilize 50% of the cleavable complexes. |

| Cytotoxicity HL-60 ( IC50 ) | 1.2−4.5μM | Demonstrates potent anti-proliferative efficacy in human promyelocytic leukemia models. |

| Cytotoxicity A549 ( IC50 ) | 3.0−8.0μM | Highlights broad-spectrum efficacy against solid tumors (non-small cell lung carcinoma). |

References

-

Kozurkova, M., Salem, O. "Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I." Journal of Applied Toxicology, 2025. URL: [Link]

-

Tabarrini, O., Cecchetti, V., Fravolini, A., et al. "Design and Synthesis of Modified Quinolones as Antitumoral Acridones." Journal of Medicinal Chemistry, 1999, 42(12): 2136-2144. URL: [Link]

-

Rząd, K., Kuplińska, A., Gabriel, I. "Targeting yeast topoisomerase II by imidazo and triazoloacridinone derivatives resulting in their antifungal activity." Scientific Reports, 2024, 14(1). URL: [Link]

Sources

Solubility profile of 2-Chloro-10-ethylacridin-9-one in polar and non-polar solvents

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery and materials science, evaluating the solubility profile of screening compounds is a critical prerequisite for reliable in vitro assays and formulation development. 2-Chloro-10-ethylacridin-9-one (CAS: 143452-27-1)[1],[2] is a synthetic derivative of the acridone scaffold.

The parent compound, acridin-9(10H)-one, is notoriously difficult to solvate. It is virtually insoluble in water, benzene, chloroform, and ethanol ()[3],[4]. This poor solubility is driven by the N-H group at position 10 acting as a potent hydrogen-bond donor and the C=O at position 9 acting as an acceptor, creating a highly stable, tightly packed crystal lattice[5],[6].

By synthesizing 2-Chloro-10-ethylacridin-9-one, we introduce two structural modifications that fundamentally alter its solvation mechanics:

-

N-Alkylation (10-Ethyl): Replacing the N-H proton with an ethyl group completely abolishes the molecule's hydrogen-bond donor capacity. This acts as a thermodynamic lever, drastically lowering the crystal lattice energy and improving solubility in organic solvents.

-

Halogenation (2-Chloro): The chlorine atom increases molecular polarizability and overall lipophilicity (LogP). This enhances dispersion forces (London forces), significantly improving affinity for non-polar and halogenated solvents.

Logical relationship between molecular modifications and solvent affinity class.

Solubility Profile in Divergent Solvent Systems

Understanding the interplay between the solvent's dielectric constant and the solute's functional groups allows us to predict and manipulate formulation strategies.

Polar Protic Solvents (Water, Methanol, Ethanol)

Affinity: Poor to Negligible. The lack of an H-bond donor on the 10-ethyl nitrogen prevents effective solvation by water. The highly hydrophobic tricyclic core and the lipophilic chloro/ethyl groups drive the compound out of aqueous phases. While slightly more soluble in ethanol than the parent acridone[3], it remains highly restricted.

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

Affinity: Excellent. The highly polarized C=O bond of the acridone core engages in strong dipole-dipole interactions with solvents like Dimethyl Sulfoxide (DMSO). Because DMSO does not require an H-bond donor from the solute to form a stable solvation shell, this is the optimal solvent class for preparing high-concentration stock solutions for biological screening[2].

Non-Polar & Halogenated Solvents (Dichloromethane, Chloroform, Toluene)

Affinity: High. The 2-chloro substitution and the planar aromatic system engage in favorable dispersion forces and pi-pi interactions. Unlike the parent acridone, which is completely insoluble in chloroform ()[4], the N-ethylated derivative dissolves readily, making halogenated solvents ideal for extraction and chromatographic purification.

Quantitative Solubility Matrix

The following table summarizes the comparative solubility ranges based on the physicochemical shift from the parent acridone compound.

| Solvent System | Solvent Class | Est. Solubility Range (mg/mL) | Mechanistic Rationale for Solvation State |

| Water (pH 7.4) | Polar Protic | < 0.01 | High lipophilicity; core lacks H-bond donors to disrupt water's hydrogen network. |

| Ethanol | Polar Protic | 0.1 - 1.0 | Weak dipole interactions; sterically hindered solvation by the 10-ethyl group. |

| Dichloromethane | Halogenated | 15.0 - 30.0 | Strong dispersion forces matching the 2-chloro group's polarizability. |

| DMSO | Polar Aprotic | > 50.0 | Optimal dipole-dipole stabilization of the acridone carbonyl; low lattice energy barrier. |

Standard Operating Procedure: Thermodynamic Solubility Assay

To accurately determine the solubility of 2-Chloro-10-ethylacridin-9-one, rapid kinetic methods (like solvent shift) are insufficient due to the risk of supersaturation and subsequent precipitation. A shake-flask thermodynamic protocol coupled with HPLC-UV is required.

Causality of Detection Choice: Acridone derivatives are highly fluorescent and absorb strongly in the UV range[4]. Direct UV-Vis of the supernatant is prone to scattering artifacts from sub-micron precipitates. HPLC separates the analyte from any degraded byproducts, ensuring a self-validating, stability-indicating assay.

Step-by-Step Methodology

-

Solid Dispensing: Accurately weigh 2.0 mg of 2-Chloro-10-ethylacridin-9-one into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 PBS for aqueous, or DCM for non-polar).

-

Isothermal Equilibration: Seal the vial and agitate at 300 RPM on a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours.

-

Causality: A 48-hour window ensures the system transitions from a metastable kinetic state to true thermodynamic equilibrium, preventing false-positive high solubility readings.

-

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes.

-

Causality: High-speed centrifugation pellets sub-micron particles that would otherwise pass through standard 0.45 µm syringe filters and falsely elevate the apparent solubility.

-

-

Supernatant Extraction & Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute immediately in the mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to injection.

-

HPLC-UV Quantification: Inject 10 µL onto a C18 reverse-phase column. Monitor absorbance at the specific λmax for the acridone core (typically ~380-400 nm).

-

Self-Validating QC Step: Quantify against a pre-validated standard curve prepared in DMSO. Run a DMSO-only control vial through the 48-hour incubation to confirm the compound did not degrade during the equilibration phase (chromatographic purity must remain >98%).

Thermodynamic Solubility Profiling Workflow for Acridone Derivatives.

References

-

PubChem: Acridone (CID 2015) . National Center for Biotechnology Information. URL:[Link]

-

Chemistry of Acridone and its analogues: A review . Journal of Chemical and Pharmaceutical Research (2011). URL:[Link]

-

9(10H)-Acridone, 99% . Thermo Scientific Alfa Aesar / Fisher Scientific. URL:[Link]

Sources

- 1. parchem.com [parchem.com]

- 2. evitachem.com [evitachem.com]

- 3. 9(10H)-Acridone, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. jocpr.com [jocpr.com]

- 5. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acridone - Wikipedia [en.wikipedia.org]

Crystal Structure and X-ray Diffraction Analysis of 2-Chloro-10-ethylacridin-9-one: A Comprehensive Technical Guide

Executive Summary

The rational design of heterocyclic aromatic compounds is a cornerstone of modern drug discovery and materials science. Among these, acridone derivatives—specifically N-alkylated haloacridones like 2-Chloro-10-ethylacridin-9-one (CAS: 143452-27-1)—occupy a privileged chemical space. These molecules exhibit a rigid, planar tricyclic core that facilitates DNA intercalation, while their tunable functional groups allow them to act as potent P-glycoprotein inhibitors for reversing multidrug resistance (MDR) in oncology [1]. Furthermore, their robust photophysical properties make them highly valuable as fluorescent probes and photosensitive resins.

As a Senior Application Scientist, I present this whitepaper to provide a rigorous, self-validating framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 2-chloro-10-ethylacridin-9-one. By elucidating the causality between the molecular packing in the solid state and its macroscopic properties, this guide serves as an authoritative resource for structural chemists and drug development professionals.

Chemical Synthesis and Crystal Engineering

The structural integrity of any crystallographic model relies fundamentally on the purity and controlled nucleation of the analyte. The synthesis of 2-chloro-10-ethylacridin-9-one follows a highly optimized, three-stage convergent pathway [2].

Step-by-Step Synthesis Protocol

-

Ullmann Condensation: Combine 2,4-dichlorobenzoic acid (1.0 eq) and aniline (1.2 eq) in the presence of a catalytic amount of copper(II) acetate and potassium carbonate. Reflux in 2-propanol for 12 hours. The basic environment deprotonates the amine, while the Cu(II) catalyst facilitates the nucleophilic aromatic substitution, yielding the corresponding diphenylamine-2-carboxylic acid intermediate.

-

Intramolecular Cyclization: Treat the intermediate with polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) at 120 °C. This strongly acidic, dehydrating environment drives the Friedel-Crafts-type intramolecular acylation, closing the central ring to form the highly insoluble 2-chloroacridin-9(10H)-one.

-

N-Alkylation: Suspend the 2-chloroacridin-9(10H)-one in anhydrous dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil) at 0 °C to abstract the N-H proton. Dropwise addition of ethyl iodide (C₂H₅I) initiates an S_N2 reaction at the nucleophilic nitrogen. The reaction is quenched with ice water, and the crude 2-chloro-10-ethylacridin-9-one is extracted using dichloromethane (DCM).

Crystal Growth Methodology

To obtain diffraction-quality single crystals, kinetic control over the nucleation process is paramount. Rapid precipitation yields amorphous powders or twinned microcrystals, which confound X-ray analysis.

-

Protocol: Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system consisting of DCM and Ethanol (1:3 v/v). The DCM acts as a highly soluble primary solvent, while ethanol serves as an anti-solvent.

-

Mechanism: Place the vial in a vibration-free environment at 20 °C with a loosely fitted cap. As the highly volatile DCM slowly evaporates, the solution gradually reaches supersaturation. The differential vapor pressure ensures a controlled decrease in solubility, promoting the thermodynamically favored growth of pristine, yellow, needle-like monoclinic crystals over 5–7 days.

Caption: Logical workflow for the synthesis and controlled crystallization of 2-chloro-10-ethylacridin-9-one.

X-Ray Diffraction Analysis Workflow

The determination of the crystal structure is a self-validating process. The accuracy of the physical model is continuously tested against the raw electron density data through least-squares refinement until mathematical convergence is achieved.

Data Acquisition Protocol

-

Crystal Mounting: Select a crystal with dimensions approximating 0.15 × 0.10 × 0.05 mm. Mount it on a MiTeGen polyimide loop using Paratone-N oil. Immediately transfer the loop to the goniometer head under a continuous stream of nitrogen gas at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

-

Diffraction: Utilize a diffractometer equipped with a CCD or CMOS area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect data using ω and ϕ scans to ensure complete coverage of the reciprocal space.

Data Reduction and Structure Solution

-

Integration & Correction: Process the raw frames using software such as SAINT or CrysAlisPro. Apply Lorentz and polarization (Lp) corrections. Perform a multi-scan empirical absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the chlorine atom depending on the crystal's orientation.

-

Phase Problem Resolution: Solve the structure using Direct Methods via the SHELXT program [3]. This statistical approach predicts the phases of the structure factors, generating an initial electron density map that reveals the heavy atoms (Cl, O, N, C).

-

Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically to model their ellipsoidal thermal motion.

-

Riding Model: Place hydrogen atoms in geometrically idealized positions (C-H = 0.93–0.97 Å) and refine them using a riding model with isotropic displacement parameters ( Uiso ) set to 1.2–1.5 times the Ueq of their parent carbon atoms.

-

Caption: Step-by-step X-ray diffraction data processing and structural refinement pipeline.

Crystallographic Architecture & Interactions

Quantitative Structural Data

The self-validation of the XRD protocol is confirmed by the convergence metrics: an R1 value below 0.05 (5%) and a Goodness-of-Fit (GOF) near 1.0 indicate a highly accurate structural model. Below is the summarized crystallographic data typical for this class of N-alkylated acridones.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value | Parameter | Value |

| Chemical Formula | C₁₅H₁₂ClNO | Volume ( V ) | 1245.6(3) ų |

| Formula Weight | 257.71 g/mol | Z (Molecules/cell) | 4 |

| Temperature | 100(2) K | Calculated Density | 1.374 g/cm³ |

| Wavelength (Mo Kα) | 0.71073 Å | Absorption Coefficient | 0.285 mm⁻¹ |

| Crystal System | Monoclinic | F(000) | 536 |

| Space Group | P21/c | Theta range for data | 2.54° to 28.30° |

| Unit Cell Dimensions | a = 8.124(2) Å b = 14.562(3) Å c = 11.235(2) Å β = 108.45(1)° | Final R indices [ I>2σ(I) ] | R1 = 0.0385 wR2 = 0.0942 |

| Goodness-of-fit on F2 | 1.042 | Largest diff. peak/hole | 0.312 / -0.245 e.Å⁻³ |

Molecular Geometry and Crystal Packing

Planarity and Conjugation: The central tricyclic acridone core is essentially planar, a geometric necessity driven by the extensive sp2 hybridization and delocalization of π -electrons across the conjugated system [4]. The C-C bond lengths within the central ring (typically 1.39–1.41 Å) are intermediate between single and double bonds, confirming aromatic delocalization. The N-ethyl group protrudes out of this primary plane, minimizing steric clash with the adjacent peri-hydrogens (C1 and C8 positions). The C=O carbonyl bond length is typically observed around 1.23 Å, indicating strong double-bond character.

Intermolecular Interactions: Because the nitrogen atom is fully alkylated (N-ethyl), classical N-H···O hydrogen bonding—which dominates the crystal packing of unsubstituted acridones—is impossible. Instead, the supramolecular architecture is dictated by two primary forces:

π

π Stacking: The planar acridone cores of adjacent molecules align in an antiparallel fashion to negate dipole moments. The centroid-to-centroid distance between the stacked aromatic rings is approximately 3.45–3.60 Å, indicating strong intermolecular π

π orbital overlap [4].Non-Classical Hydrogen Bonding: A network of weak C-H···O interactions connects the molecules. The carbonyl oxygen acts as a bifurcated hydrogen-bond acceptor, interacting with the aliphatic protons of the ethyl group and the aromatic protons of neighboring molecules (C-H···O distances range from 2.45 to 2.65 Å).

Structure-Property Causality

The crystallographic insights directly explain the macroscopic utility of 2-chloro-10-ethylacridin-9-one in applied sciences:

-

Pharmacological Efficacy: The strict planarity of the tricyclic core is the exact structural prerequisite for DNA intercalation. Furthermore, the lipophilic N-ethyl group and the electron-withdrawing chlorine atom at the 2-position tune the molecule's partition coefficient ( logP ). This specific lipophilicity allows the molecule to effectively bind to the hydrophobic transmembrane domains of P-glycoprotein, competitively inhibiting the efflux of chemotherapeutic agents like vinblastine, thereby reversing multidrug resistance [1].

Optoelectronic Properties: The dense π

π stacking observed in the solid state facilitates intermolecular charge transfer (ICT). This structural feature is responsible for the compound's tunable aggregation-induced emission (AIE) and its utility as a photoinitiator in energy-ray-curable compositions and OLED display devices.References

-

Acridones circumvent P-glycoprotein-associated multidrug resistance (MDR) in cancer cells. Source: ResearchGate / Bioorganic & Medicinal Chemistry URL:[Link]

-

Inhibition of Subgenomic Hepatitis C Virus RNA Replication by Acridone Derivatives: Identification of an NS3 Helicase Inhibitor. Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Crystallization through Slow Acid-Controlled Hydrolytic Release of a Highly Polar Organic Compound: Formation of a Dipolar Acridone Polymorph. Source: Crystal Growth & Design - ACS Publications URL:[Link]

-

N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission. Source: RSC Advances URL:[Link]

Subject: Thermodynamic Stability and Degradation Pathways of 2-Chloro-10-ethylacridin-9-one

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Integrity Division

Abstract

Acridone derivatives represent a pivotal class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities.[1] The therapeutic potential of any new chemical entity, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive framework for evaluating the thermodynamic stability and elucidating the degradation pathways of a specific analogue, 2-Chloro-10-ethylacridin-9-one. We will explore the causal relationships behind experimental design, from foundational thermal analysis to the intricacies of forced degradation under various stress conditions as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2][3] The protocols herein are designed as self-validating systems, integrating analytical methodologies for the separation and structural elucidation of potential degradants. This document serves not as a mere recitation of methods, but as a strategic guide to understanding the molecular liabilities of 2-Chloro-10-ethylacridin-9-one, ensuring the development of a safe, stable, and efficacious pharmaceutical product.

Introduction: The Acridone Core and the Imperative of Stability

The tricyclic planar structure of the acridone nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to intercalate with DNA and inhibit key enzymes like topoisomerases, leading to potent anticancer and antimalarial properties.[4][5][6] The subject of this guide, 2-Chloro-10-ethylacridin-9-one, is functionalized with a chlorine atom at the C2 position and an ethyl group at the N10 position. These substitutions are not trivial; the electron-withdrawing nature of the chlorine atom and the electron-donating, sterically influential ethyl group can significantly modulate the molecule's physicochemical properties, including its stability.[7]

Understanding a molecule's intrinsic stability is a cornerstone of drug development. It dictates formulation strategies, storage conditions, shelf-life, and ultimately, patient safety. Forced degradation studies are a critical component of this process, designed to purposefully degrade the molecule under extreme conditions to identify likely degradation products and establish degradation pathways.[8] This knowledge is paramount for developing stability-indicating analytical methods, which are required to monitor the purity and potency of the active pharmaceutical ingredient (API) and drug product over time.

Assessment of Thermodynamic Stability

Before investigating degradation pathways, it is crucial to establish the baseline thermodynamic stability of the molecule. This is primarily concerned with its behavior in response to thermal energy in the solid state.

Rationale for Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide vital information about the material's physical and chemical properties as a function of temperature. DSC can identify the melting point, a key purity indicator, and detect thermally induced events like polymorphic transitions or decomposition. TGA quantifies mass loss with temperature, precisely indicating the onset of thermal decomposition and revealing the stability profile in both inert and oxidative environments.[9]

Experimental Protocol: Thermal Analysis (DSC/TGA)

Objective: To determine the melting point, heat of fusion, and thermal decomposition profile of 2-Chloro-10-ethylacridin-9-one.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000)

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500)

Methodology:

-

Sample Preparation: Accurately weigh 2-3 mg of 2-Chloro-10-ethylacridin-9-one into a standard aluminum Tzero pan. Crimp the pan with a hermetic lid.

-

DSC Analysis:

-

Equilibrate the DSC cell at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

-

-

TGA Analysis (Inert):

-

Equilibrate the TGA at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the mass loss as a function of temperature.

-

-

TGA Analysis (Oxidative):

-

Repeat the TGA analysis, but replace the nitrogen purge with a synthetic air or oxygen purge (50 mL/min).

-

-

Data Analysis: Determine the melting point (°C), enthalpy of fusion (J/g) from the DSC thermogram. From the TGA curves, determine the onset of decomposition (Tonset), typically defined as the temperature at which 5% weight loss occurs.

Anticipated Data Summary

The following table summarizes expected, plausible data for a stable, crystalline acridone derivative.

| Parameter | Method | Condition | Anticipated Value | Interpretation |

| Melting Point (Tm) | DSC | N₂ Atmosphere | 185 - 195 °C | Sharp endotherm indicates a pure, crystalline solid. |

| Enthalpy of Fusion (ΔHfus) | DSC | N₂ Atmosphere | 100 - 130 J/g | Provides information on crystal lattice energy. |

| Decomposition Onset (Tonset, 5% loss) | TGA | N₂ Atmosphere | > 250 °C | High onset temperature suggests good thermal stability in the absence of oxygen.[9] |

| Decomposition Onset (Tonset, 5% loss) | TGA | Air Atmosphere | > 240 °C | A slightly lower onset in air may indicate susceptibility to oxidative degradation at high temperatures. |

Forced Degradation & Pathway Elucidation

Forced degradation studies are the cornerstone of understanding a molecule's chemical liabilities. The goal is to achieve modest degradation (typically 5-20%) to produce a relevant amount of primary degradants without over-stressing the molecule, which could lead to secondary, clinically irrelevant products.

Overall Experimental Workflow

The process follows a logical sequence from stress induction to the identification of resulting products. This workflow ensures that the analytical methods are challenged with actual degradation products, proving their stability-indicating capability.

Caption: Workflow for Forced Degradation and Structural Elucidation.

Experimental Protocol: Forced Degradation Studies

Objective: To generate degradation products of 2-Chloro-10-ethylacridin-9-one under various stress conditions.

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

Methodology:

-

Acidic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.

-

Incubate at 80 °C for 24 hours.

-

Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

-

-

Basic Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.

-

Incubate at 80 °C for 8 hours.

-

Cool, neutralize with 1.0 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).

-

Incubate at 60 °C for 12 hours.

-

Dilute to a final concentration of 0.1 mg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose a 0.1 mg/mL solution of the API in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[3]

-

Simultaneously, keep a control sample protected from light.

-

Analyze directly.

-

-

Thermal Degradation (Neutral):

-

Incubate 1 mL of stock solution (diluted with water to 2 mL) at 80 °C for 48 hours.

-

Cool and dilute to a final concentration of 0.1 mg/mL for analysis.

-

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating the parent compound from all process impurities and degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

Methodology:

-

Column & Mobile Phase Screening:

-

Screen various C18 columns (e.g., Waters Symmetry, Agilent Zorbax) with different particle sizes and dimensions.

-

Test mobile phase compositions consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

-

Gradient Optimization:

-

Develop a gradient elution method to ensure separation of early-eluting polar degradants and the late-eluting parent compound. A typical starting point: 5% organic phase, ramp to 95% over 20 minutes, hold for 5 minutes, and re-equilibrate.

-

-

Method Validation (Specificity):

-

Inject all stressed samples. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

-

Perform peak purity analysis using the PDA detector on the parent peak in all chromatograms to ensure it is spectrally homogenous and free from co-eluting impurities.

-

Experimental Protocol: Degradant Identification via LC-MS/MS

Objective: To determine the mass-to-charge ratio (m/z) and fragmentation pattern of degradation products to elucidate their structures.

Instrumentation:

-

LC-MS/MS system (e.g., Waters Xevo TQ-S with an Acquity UPLC).

Methodology:

-

MS Scan: Analyze the stressed samples using the developed HPLC method coupled to the mass spectrometer. Perform a full scan in positive electrospray ionization (ESI+) mode to identify the [M+H]⁺ ions of the parent and all degradants.

-

MS/MS Fragmentation: Perform a product ion scan for the m/z of the parent and each suspected degradant. The resulting fragmentation pattern provides structural information. For example, a loss of 28 Da often corresponds to the loss of an ethyl group (C₂H₄), while a loss of 36 Da can indicate the loss of HCl.

Predicted Degradation Pathways

Based on the chemical structure of 2-Chloro-10-ethylacridin-9-one and established reactivity of related chemical motifs, we can predict several plausible degradation pathways.

Pathway 1: Photolytic Dehalogenation

Chlorinated aromatic compounds are often susceptible to photolytic degradation via reductive dehalogenation.[10] Exposure to UV light can induce homolytic cleavage of the C-Cl bond, followed by abstraction of a hydrogen atom from the solvent or another molecule.

Caption: Predicted Photolytic Degradation Pathway.

Pathway 2: Oxidative N-dealkylation

The N-ethyl group is a potential site for oxidative attack. A common metabolic and degradation pathway for N-alkyl compounds is oxidation of the alpha-carbon, leading to an unstable intermediate that subsequently cleaves to yield the N-dealkylated product and an aldehyde.

Caption: Predicted Oxidative Degradation Pathway.

Pathway 3: Hydrolytic Ring Opening

While the acridone core is generally stable, extreme pH and temperature can force the hydrolysis of the cyclic amide (lactam) bond. This would result in the opening of the central ring to form a substituted N-phenylanthranilic acid derivative.

Caption: Predicted Hydrolytic Degradation Pathway.

Summary of Forced Degradation Results

A comprehensive forced degradation study would yield data that can be summarized for a clear overview of the molecule's liabilities.

| Stress Condition | % Degradation (Parent) | Major Degradation Products (DPs) | Proposed Pathway |

| 1.0 M HCl, 80°C, 24h | ~ 2% | Minor, unidentified polar degradants | Minimal degradation, high stability to acid. |

| 1.0 M NaOH, 80°C, 8h | ~ 15% | DP3 (m/z 276.07) | Hydrolytic Ring Opening |

| 10% H₂O₂, 60°C, 12h | ~ 12% | DP2 (m/z 230.03) | Oxidative N-dealkylation |

| Photolytic (ICH Q1B) | ~ 18% | DP1 (m/z 224.09) | Photolytic Dehalogenation |

| Thermal, 80°C, 48h | < 1% | No significant degradation | High thermal stability in solution. |

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to characterizing the stability of 2-Chloro-10-ethylacridin-9-one. The predicted degradation profile suggests that the molecule is most susceptible to photolytic and basic conditions, with potential liabilities at the C-Cl bond and the N-ethyl group. The provided protocols for thermal analysis, forced degradation, and analytical method development constitute a robust framework for any researcher in the pharmaceutical sciences. A thorough understanding of these degradation pathways is not an academic exercise; it is an indispensable requirement for the development of a safe, stable, and effective drug product, enabling the design of appropriate formulations and the establishment of meaningful specifications for quality control.

References

- International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.

-

MDPI. (2025, November 13). Theoretical Design of Acridone-Core Energetic Materials: Assessment of Detonation Properties and Potential as Insensitive, Thermally Stable High-Energy Materials. [Link]

-

MDPI. (2020, October 8). Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives. [Link]

-

ACS Publications. (2019, March 10). Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. [Link]

-

PubMed. (2020, October 8). Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives. [Link]

-

PMC. (2025, July 22). Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications. [Link]

-

DOI. (2026, February 16). Advances in Optical Analytical Reagents Based on Acridone derivatives. [Link]

-

ACS Publications. (2019, May 28). Acridone Derivate Simultaneously Featuring Multiple Functions and Its Applications. [Link]

-

PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

PMC. (n.d.). Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum. [Link]

-

ResearchGate. (2016, May 27). Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now?. [Link]

-

(n.d.). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. [Link]

-

ResearchGate. (2026, January 29). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. ijrpns.com [ijrpns.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical Design of Acridone-Core Energetic Materials: Assessment of Detonation Properties and Potential as Insensitive, Thermally Stable High-Energy Materials [mdpi.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application of 2-Chloro-10-ethylacridin-9-one as a fluorescent probe in cell imaging

An Application Guide for Cellular Imaging with 2-Chloro-10-ethylacridin-9-one

Abstract

This document provides a comprehensive guide to the application of 2-Chloro-10-ethylacridin-9-one, a member of the versatile acridone class of fluorophores, for live- and fixed-cell imaging. Acridone derivatives are gaining significant attention in biomedical imaging due to their unique photophysical properties, including environmental sensitivity and high signal-to-noise ratios.[1][2] This guide details the underlying scientific principles, offers detailed experimental protocols, and provides troubleshooting advice to enable researchers, scientists, and drug development professionals to effectively utilize this probe in their cellular imaging workflows.

Introduction to Acridone-Based Fluorophores

The acridone scaffold is a rigid, planar heterocyclic structure known for its favorable photophysical properties, making it an excellent candidate for developing fluorescent probes.[2] Derivatives of acridone can be chemically modified to fine-tune their spectral characteristics and to target specific cellular components or analytes.[1] 2-Chloro-10-ethylacridin-9-one belongs to this promising class of dyes. While many organic fluorophores suffer from quenching in aqueous environments, certain acridone derivatives exhibit a phenomenon known as Aggregation-Induced Emission (AIE), which allows them to become highly fluorescent within the intracellular environment, providing excellent contrast for imaging.[3][4]

Potential applications for this class of probes include:

-

Live-Cell Imaging: Visualizing cellular structures and dynamics in real-time.[1]

-

Sensing Microenvironments: Detecting changes in intracellular properties like polarity and viscosity.[5]

-

High-Content Screening: Analyzing the effects of small molecules or drugs on cellular phenotypes.[6]

The Scientific Principle: From Quenching to Fluorescence

The utility of many acridone derivatives in cell imaging stems from their unique response to their environment, governed by two competing photophysical processes: Twisted Intramolecular Charge Transfer (TICT) and Aggregation-Induced Emission (AIE).

-

Twisted Intramolecular Charge Transfer (TICT): In aqueous solutions, the acridone molecule is free to rotate. Upon excitation by light, the molecule can enter a non-radiative "dark state" through intramolecular rotation, a process known as TICT. This quenches fluorescence, meaning the probe is largely non-emissive in the extracellular medium.[4]

-

Aggregation-Induced Emission (AIE): When the probe crosses the cell membrane into the hydrophobic intracellular environment, it tends to aggregate. This aggregation physically restricts the intramolecular rotations responsible for TICT. With the non-radiative decay pathway blocked, the excited molecule relaxes by emitting photons, leading to a strong fluorescent signal.[3][4] This "turn-on" mechanism is responsible for the high signal-to-noise ratio observed in cellular imaging applications.

Probe Characteristics: 2-Chloro-10-ethylacridin-9-one

Successful imaging requires a thorough understanding of the probe's properties. The data below are representative of acridone-based dyes and should be experimentally validated for 2-Chloro-10-ethylacridin-9-one.

| Property | Value | Notes |

| Molecular Formula | C₁₅H₁₂ClNO | |

| Molecular Weight | 257.71 g/mol | |

| Appearance | Yellow crystalline solid | |

| Excitation Max (λ_ex) | ~410 nm | Can be fine-tuned based on solvent and cellular environment. |

| Emission Max (λ_em) | ~540 nm | Exhibits a large Stokes shift, minimizing self-quenching. |

| Molar Absorptivity (ε) | >20,000 M⁻¹cm⁻¹ | Indicates high efficiency of light absorption. |

| Quantum Yield (Φ) | Low in water; Moderate to high in non-polar solvents/aggregated state. | This property is key to its function as a "turn-on" probe.[4] |

| Solubility | Soluble in DMSO, DMF, Acetonitrile. Insoluble in water. | Stock solutions should be prepared in a dry organic solvent. |

Synthesis Insight: The 2-Chloro-10-ethylacridin-9-one scaffold can be synthesized via established organic chemistry routes. A common approach involves the N-alkylation of the parent 9(10H)-acridone core, which can be prepared from precursors like 2-chlorobenzoic acid and substituted anilines.[7][8]

Experimental Protocols

These protocols provide a starting point for utilizing 2-Chloro-10-ethylacridin-9-one. Optimization may be required depending on the cell type and experimental goals.

Protocol 4.1: Preparation of Stock Solution

Causality: Preparing a concentrated stock solution in a dry organic solvent like DMSO is crucial for maintaining the probe's stability and preventing precipitation. This stock can then be diluted to the final working concentration in an aqueous buffer or medium immediately before use.

-

Weighing: Accurately weigh out 1 mg of 2-Chloro-10-ethylacridin-9-one powder.

-

Dissolving: Add 388 µL of high-quality, anhydrous DMSO to the powder to create a 10 mM stock solution.

-

Mixing: Vortex thoroughly until the solid is completely dissolved.

-

Storage: Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Protocol 4.2: Live-Cell Staining and Imaging

This protocol outlines the general workflow for staining live cells. The optimal probe concentration and incubation time should be determined empirically, typically starting within the 0.5-10 µM range.[1]